Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Gas-surface interactions on two-dimensional crystals
Materials Horizons ( IF 15.717 ) Pub Date: 2019-03-27 , DOI: 10.1016/j.surfrep.2019.01.001
Two-dimensional (2D) crystals have developed into a popular mainstream research topic which is interesting for basic research and many applications. Gas-surface interactions, as reviewed here, are important for catalysis including noble metal-free catalysts, materials science, and surface science as well as environmental and energy technologies. Basic science concerns fundamental differences of 2D crystals and bulk materials as well as e.g. how the substrate of epitaxial 2D crystals affects their surface properties.Most of the attention so far obtained (gas-phase) water adsorption which always was an evergreen in surface science. However, studies about small inorganic/organic molecule adsorption (CO, CO2, NOx, O2, H, rare gases, H2S, SO2, alkanes, benzene, alcohols, thiophene, etc.) and surface reactions on 2D crystals (CO oxidation, ethylene epoxidation, oxygen reduction reaction, SO2 and H2SO3 oxidation) started to appear in the literature as well. This review describes all of these probe molecules, but focuses on experimental and theoretical surface science model studies usually conducted at ultra-high vacuum (UHV).The review focusses on graphene and functionalized graphene (graphene oxide, N-graphene, etc.) since the bulk of the literature deals with that system. However, included in fair detail are also many other 2D crystals such as silicatene, zeolite films (doped silicatene), metal dichalcogenides (such as MoS2, WS2), boron nitride, MXenes, germanene, silicene, TiO2, graphane, graphone, and portlandene.As a prototypical example, in recent projects, the wetting properties of e.g. graphene for water were controversially discussed. Therefore, a long chapter is devoted to water on graphene. That dispute was originally based on contact angle measurements at ambient pressure. In the meanwhile detailed surface science works including theoretical modelling are available. Literature on other carboneous surfaces such as HOPG (see list of acronyms) will be considered as a reference. Related works are also visible for other inorganic 2D crystals such as silicatene, i.e., 2D-SiO2, or 2D-MoS2 as well as functionalized 2D crystals (i.e. graphene oxide, N-doped graphene, graphane, etc.). Hydrophobic systems also are interesting for applications.Although included in this review, but not described in very detail are electro chemistry studies, projects in the liquid phase, photo-chemistry, high pressure catalysis, and pure engineering studies (membranes, separation, fuel cells). However, in comparison with 2D crystals and to perhaps motivate related UHV surface chemistry projects in the future many of these projects were included to some extent.As a broader objective, this review summarizes the currently available knowledge needed to extend the use of 2D materials beyond the utilization of their remarkable electronic and mechanical properties.
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Graphene grown on transition metal substrates: Versatile templates for organic molecules with new properties and structures
Materials Horizons ( IF 15.717 ) Pub Date: 2022-09-18 , DOI: 10.1016/j.surfrep.2022.100575
The interest in graphene (a carbon monolayer) adsorbed on metal surfaces goes back to the 60's, long before isolated graphene was produced in the laboratory. Owing to the carbon-metal interaction and the lattice mismatch between the carbon monolayer and the metal surface, graphene usually adopts a rippled structure, known as moiré, that confers it interesting electronic properties not present in isolated graphene. These moiré structures can be used as versatile templates where to adsorb, isolate and assemble organic-molecule structures with some desired geometric and electronic properties. In this review, we first describe the main experimental techniques and the theoretical methods currently available to produce and characterize these complex systems. Then, we review the diversity of moiré structures that have been reported in the literature and the consequences for the electronic properties of graphene, attending to the magnitude of the lattice mismatch and the type of interaction, chemical or physical, between graphene and the metal surface. Subsequently, we address the problem of the adsorption of single organic molecules and then of several ones, from dimers to complete monolayers, describing both the different arrangements that these molecules can adopt as well as their physical and chemical properties. We pay a special attention to graphene/Ru(0001) due to its exceptional electronic properties, which have been used to induce long-range magnetic order in tetracyanoquinodimethane (TCNQ) monolayers, to catalyze the (reversible) reaction between acetonitrile and TCNQ molecules and to efficiently photogenerate large acenes.
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Spin-wave resonance as a tool for probing surface anisotropies in ferromagnetic thin films: Application to the study of (Ga,Mn)As
Materials Horizons ( IF 15.717 ) Pub Date: 2017-09-21 , DOI: 10.1016/j.surfrep.2017.09.001
In this paper we provide a concise review of present achievements in the study of spin-wave resonance (SWR) in ferromagnetic semiconductor (Ga,Mn)As thin films. The theoretical treatment of the experimental SWR data obtained so far concentrates specifically on the spherical surface pinning (SSP) model, in which the surface spin pinning energy is expressed by configuration angles (the out-of-plane polar angle ϑ and the in-plane azimuthal angle φ) defining the direction of surface magnetization in the considered thin film. The model is based on a series expansion of the surface spin pinning energy; the terms in the series represent the respective pinning contributions from the cubic anisotropy as well as uniaxial anisotropies. Comparing theory with the reported experimental studies of SWR in thin films of the ferromagnetic semiconductor (Ga,Mn)As, we find that besides the first-order cubic anisotropy, higher-order cubic anisotropies (in the second and third orders) as well as uniaxial anisotropies (perpendicular in the first and second orders, and in-plane diagonal) occur on the surface of this material. We use our results to plot a 3D hypersurface visualizing the angle dependence of the surface spin pinning energy in configurational space. An advantage of this spatial representation is that the shape of the obtained hypersurface allows us to predict new SWR effects that have not yet been observed experimentally. Prospective experimental studies for the verification of this surface pinning model would bring new insight into the surface anisotropy phenomenon in (Ga,Mn)As thin films and help complete the knowledge in this field, the shortage of which in the literature available to date is becoming bothersome.
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The fundamental surface science of wurtzite gallium nitride
Materials Horizons ( IF 15.717 ) Pub Date: 2017-05-10 , DOI: 10.1016/j.surfrep.2017.05.001
A review is presented that covers the experimental and theoretical literature relating to the preparation, electronic structure and chemical and physical properties of the surfaces of the wurtzite form of GaN. The discussion includes the adsorption of various chemical elements and of inorganic, organometallic and organic species. The focus is on work that contributes to a microscopic, atomistic understanding of GaN surfaces and interfaces, and the review concludes with an assessment of possible future directions.
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Electronic, structural and chemical effects of charge-transfer at organic/inorganic interfaces
Materials Horizons ( IF 15.717 ) Pub Date: 2017-03-28 , DOI: 10.1016/j.surfrep.2017.03.001
During the last decade, interest on the growth and self-assembly of organic molecular species on solid surfaces spread over the scientific community, largely motivated by the promise of cheap, flexible and tunable organic electronic and optoelectronic devices. These efforts lead to important advances in our understanding of the nature and strength of the non-bonding intermolecular interactions that control the assembly of the organic building blocks on solid surfaces, which have been recently reviewed in a number of excellent papers. To a large extent, such studies were possible because of a smart choice of model substrate-adsorbate systems where the molecule-substrate interactions were purposefully kept low, so that most of the observed supramolecular structures could be understood simply by considering intermolecular interactions, keeping the role of the surface always relatively small (although not completely negligible). On the other hand, the systems which are more relevant for the development of organic electronic devices include molecular species which are electron donors, acceptors or blends of donors and acceptors. Adsorption of such organic species on solid surfaces is bound to be accompanied by charge-transfer processes between the substrate and the adsorbates, and the physical and chemical properties of the molecules cannot be expected any longer to be the same as in solution phase. In recent years, a number of groups around the world have started tackling the problem of the adsorption, self- assembly and electronic and chemical properties of organic species which interact rather strongly with the surface, and for which charge-transfer must be considered. The picture that is emerging shows that charge transfer can lead to a plethora of new phenomena, from the development of delocalized band-like electron states at molecular overlayers, to the existence of new substrate-mediated intermolecular interactions or the strong modification of the chemical reactivity of the adsorbates. The aim of this review is to start drawing general conclusions and developing new concepts which will help the scientific community to proceed more efficiently towards the understanding of organic/inorganic interfaces in the strong interaction limit, where charge-transfer effects must be taken into consideration.
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Positrons in surface physics
Materials Horizons ( IF 15.717 ) Pub Date: 2016-10-04 , DOI: 10.1016/j.surfrep.2016.09.002
Within the last decade powerful methods have been developed to study surfaces using bright low-energy positron beams. These novel analysis tools exploit the unique properties of positron interaction with surfaces, which comprise the absence of exchange interaction, repulsive crystal potential and positron trapping in delocalized surface states at low energies. By applying reflection high-energy positron diffraction (RHEPD) one can benefit from the phenomenon of total reflection below a critical angle that is not present in electron surface diffraction. Therefore, RHEPD allows the determination of the atom positions of (reconstructed) surfaces with outstanding accuracy. The main advantages of positron annihilation induced Auger-electron spectroscopy (PAES) are the missing secondary electron background in the energy region of Auger-transitions and its topmost layer sensitivity for elemental analysis. In order to enable the investigation of the electron polarization at surfaces low-energy spin-polarized positrons are used to probe the outermost electrons of the surface. Furthermore, in fundamental research the preparation of well defined surfaces tailored for the production of bound leptonic systems plays an outstanding role. In this report, it is envisaged to cover both the fundamental aspects of positron surface interaction and the present status of surface studies using modern positron beam techniques.
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Water confined in two-dimensions: Fundamentals and applications
Materials Horizons ( IF 15.717 ) Pub Date: 2018-09-15 , DOI: 10.1016/j.surfrep.2018.09.001
The behavior of water in close proximity to other materials under ambient conditions is of great significance due to its importance in a broad range of daily applications and scientific research. The structure and dynamics of water at an interface or in a nanopore are often significantly different from those of its bulk counterpart. Until recently, experimental access to these interfacial water structures was difficult to realize. The advent of two-dimensional materials, especially graphene, and the availability of various scanning probe microscopies were instrumental to visualize, characterize and provide fundamental knowledge of confined water. This review article summarizes the recent experimental and theoretical progress in a better understanding of water confined between layered Van der Waals materials. These results reveal that the structure and stability of the hydrogen bonded networks are determined by the elegant balance between water-surface and water-water interactions. The water-surface interactions often lead to structures that differ significantly from the conventional bilayer model of natural ice. Here, we review the current knowledge of water adsorption in different environments and intercalation within various confinements. In addition, we extend this review to cover the influence of interfacial water on the two-dimensional material cover and summarize the use of these systems in potential novel applications. Finally, we discuss emerged issues and identify some flaws in the present understanding.
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Excess electrons in reduced rutile and anatase TiO2
Materials Horizons ( IF 15.717 ) Pub Date: 2018-02-16 , DOI: 10.1016/j.surfrep.2018.02.003
As a prototypical photocatalyst, TiO2 is a material of scientific and technological interest. In photocatalysis and other applications, TiO2 is often reduced, behaving as an n-type semiconductor with unique physico-chemical properties. In this review, we summarize recent advances in the understanding of the fundamental properties and applications of excess electrons in reduced, undoped TiO2. We discuss the characteristics of excess electrons in the bulk and at the surface of rutile and anatase TiO2 focusing on their localization, spatial distribution, energy levels, and dynamical properties. We examine specific features of the electronic states for photoexcited TiO2, for intrinsic oxygen vacancy and Ti interstitial defects, and for surface hydroxyls. We discuss similarities and differences in the behaviors of excess electrons in the rutile and anatase phases. Finally, we consider the effect of excess electrons on the reactivity, focusing on the interaction between excess electrons and adsorbates.
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Atomic layer deposition—Sequential self-limiting surface reactions for advanced catalyst “bottom-up” synthesis
Materials Horizons ( IF 15.717 ) Pub Date: 2016-04-06 , DOI: 10.1016/j.surfrep.2016.03.003
Catalyst synthesis with precise control over the structure of catalytic active sites at the atomic level is of essential importance for the scientific understanding of reaction mechanisms and for rational design of advanced catalysts with high performance. Such precise control is achievable using atomic layer deposition (ALD). ALD is similar to chemical vapor deposition (CVD), except that the deposition is split into a sequence of two self-limiting surface reactions between gaseous precursor molecules and a substrate. The unique self-limiting feature of ALD allows conformal deposition of catalytic materials on a high surface area catalyst support at the atomic level. The deposited catalytic materials can be precisely constructed on the support by varying the number and type of ALD cycles. As an alternative to the wet-chemistry based conventional methods, ALD provides a cycle-by-cycle “bottom-up” approach for nanostructuring supported catalysts with near atomic precision.In this review, we summarize recent attempts to synthesize supported catalysts with ALD. Nucleation and growth of metals by ALD on oxides and carbon materials for precise synthesis of supported monometallic catalyst are reviewed. The capability of achieving precise control over the particle size of monometallic nanoparticles by ALD is emphasized. The resulting metal catalysts with high dispersions and uniformity often show comparable or remarkably higher activity than those prepared by conventional methods. For supported bimetallic catalyst synthesis, we summarize the strategies for controlling the deposition of the secondary metal selectively on the primary metal nanoparticle but not on the support to exclude monometallic formation. As a review of the surface chemistry and growth behavior of metal ALD on metal surfaces, we demonstrate the ways to precisely tune size, composition and structure of bimetallic metal nanoparticles. The cycle-by-cycle “bottom up” construction of bimetallic (or multiple components) nanoparticles with near atomic precision on supports by ALD is illustrated. Applying metal oxide ALD over metal nanoparticles can be used to precisely synthesize nanostructured metal catalysts. In this part, the surface chemistry of Al2O3 ALD on metals is specifically reviewed. Next, we discuss the methods of tailoring the catalytic performance of metal catalysts including activity, selectivity and stability, through selective blocking of the low-coordination sites of metal nanoparticles, the confinement effect, and the formation of new metal-oxide interfaces. Synthesis of supported metal oxide catalysts with high dispersions and “bottom up” nanostructured photocatalytic architectures are also included. Therein, the surface chemistry and morphology of oxide ALD on oxides and carbon materials as well as their catalytic performance are summarized.
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Synchrotron infrared nano-spectroscopy and -imaging
Materials Horizons ( IF 15.717 ) Pub Date: 2020-04-24 , DOI: 10.1016/j.surfrep.2020.100493
Infrared (IR) spectroscopy has evolved into a powerful analytical technique to probe molecular and lattice vibrations, low-energy electronic excitations and correlations, and related collective surface plasmon, phonon, or other polaritonic resonances. In combination with scanning probe microscopy, near-field infrared nano-spectroscopy and -imaging techniques have recently emerged as a frontier in imaging science, enabling the study of complex heterogeneous materials with simultaneous nanoscale spatial resolution and chemical and quantum state spectroscopic specificity. Here, we describe synchrotron infrared nano-spectroscopy (SINS), which takes advantage of the low-noise, broadband, high spectral irradiance, and coherence of synchrotron infrared radiation for near-field infrared measurements across the mid- to far-infrared with nanometer spatial resolution. This powerful combination provides a qualitatively new form of broadband spatio-spectral analysis of nanoscale, mesoscale, and surface phenomena that were previously difficult to study with IR techniques, or even any form of micro-spectroscopy in general. We review the development of SINS, describe its technical implementations, and highlight selected examples representative of the rapidly growing range of applications in physics, chemistry, biology, materials science, geology, and atmospheric and space sciences.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.60 52 Science Citation Index Expanded Not
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